N-(9-methyl-9H-carbazol-2-yl)acetamide

Catalog No.
S15471488
CAS No.
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(9-methyl-9H-carbazol-2-yl)acetamide

Product Name

N-(9-methyl-9H-carbazol-2-yl)acetamide

IUPAC Name

N-(9-methylcarbazol-2-yl)acetamide

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9H,1-2H3,(H,16,18)

InChI Key

KJTIXXHNBSXKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2C

N-(9-methyl-9H-carbazol-2-yl)acetamide is a compound derived from carbazole, a heterocyclic aromatic compound known for its tricyclic structure consisting of two benzene rings fused to a pyrrole ring. This particular derivative features a methyl group at the 9-position of the carbazole moiety and an acetamide functional group attached to the nitrogen atom at the 2-position. The presence of these substituents contributes to its unique chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and material science.

Typical of carbazole derivatives. Key reactions include:

  • Electrophilic Substitution: The aromatic nature of the carbazole structure allows for electrophilic substitution reactions at the carbon atoms, particularly at positions that are not sterically hindered. This can lead to the formation of various substituted derivatives.
  • Nucleophilic Reactions: The amide group can participate in nucleophilic addition reactions, especially in the presence of strong electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze, leading to the formation of 9-methylcarbazole and acetic acid.

These reactions demonstrate the versatility of N-(9-methyl-9H-carbazol-2-yl)acetamide in synthetic organic chemistry.

The biological activity of N-(9-methyl-9H-carbazol-2-yl)acetamide has been explored in several studies. Compounds derived from carbazole structures have shown various pharmacological activities, including:

  • Antimicrobial Activity: Studies indicate that carbazole derivatives exhibit significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects: Certain carbazole derivatives have been linked to neuroprotective activities, potentially modulating pathways involved in neurodegenerative diseases .

The synthesis of N-(9-methyl-9H-carbazol-2-yl)acetamide typically involves several steps:

  • Formation of Carbazole Derivative: Starting from 9H-carbazole, a methyl group can be introduced at the 9-position through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Acetamide Formation: The introduction of the acetamide group can be achieved by reacting the methylated carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to facilitate the reaction.
text
1. Methylation of 9H-carbazole → N-(9-methyl-9H-carbazol-2-yl)amine2. Acetylation → N-(9-methyl-9H-carbazol-2-yl)acetamide

N-(9-methyl-9H-carbazol-2-yl)acetamide and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activities, these compounds are being investigated for potential use as antimicrobial agents and anticancer drugs.
  • Material Science: The unique properties of carbazole derivatives make them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaic cells.
  • Fluorescent Probes: Their fluorescent properties allow for use in biochemical assays and imaging techniques.

Interaction studies involving N-(9-methyl-9H-carbazol-2-yl)acetamide focus on its binding affinity with various biological targets, including enzymes and receptors relevant to disease pathways. For instance, docking studies have shown that certain carbazole derivatives can effectively bind to acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders . Additionally, studies on its interaction with DNA indicate possible mechanisms for its anticancer effects.

Several compounds share structural similarities with N-(9-methyl-9H-carbazol-2-yl)acetamide, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Properties
N-(9H-carbazol-3-yl)acetamideSubstituted at C3 instead of C2Different biological activity profile
N-(6-chloro-9H-carbazol-2-yl)acetamideChlorine substitution at C6Enhanced antimicrobial activity
3-amino-N-(9H-carbazol-6-yl)acetamideAmino group at C3Increased reactivity and biological activity
N-(1-benzylcarbazol-2-yl)acetamideBenzyl substitutionPotential use in drug delivery systems

These comparisons highlight how variations in substitution patterns can affect both chemical reactivity and biological activity, showcasing the importance of structural modifications in developing new pharmacological agents.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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